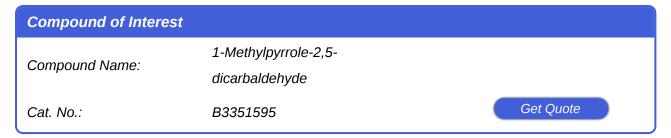


# Unlocking Potential: A Technical Guide to 1-Methylpyrrole-2,5-dicarbaldehyde

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Abstract: This technical guide provides a comprehensive review of the synthesis, structural properties, reactivity, and potential applications of **1-Methylpyrrole-2,5-dicarbaldehyde**. As a versatile heterocyclic building block, this compound is a sought-after intermediate in the development of novel organic semiconductor materials and biologically active macrocycles.[1] This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating chemical pathways using workflow diagrams to serve as an in-depth resource for researchers, chemists, and professionals in drug development.

#### Introduction

**1-Methylpyrrole-2,5-dicarbaldehyde** is a substituted aromatic aldehyde belonging to the pyrrole family, a class of five-membered heterocyclic compounds that are core scaffolds in a vast array of natural products and pharmaceuticals.[2] The pyrrole ring is a prominent feature in molecules with diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] The strategic placement of two reactive aldehyde groups at the 2 and 5 positions, combined with the N-methylation that enhances stability and solubility, makes **1-Methylpyrrole-2,5-dicarbaldehyde** a highly valuable precursor for the synthesis of more complex molecular architectures. Its utility spans the creation of conjugated polymers for materials science to the construction of elaborate macrocycles for medicinal chemistry.[1]

### Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde



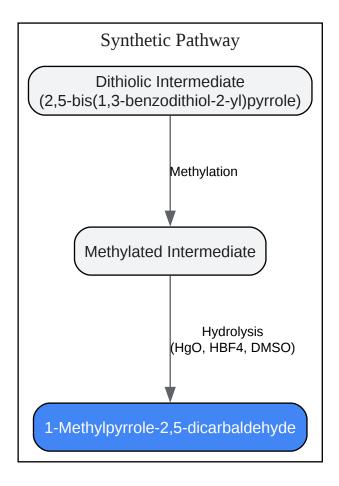
A robust and high-yield synthetic route has been developed for **1-Methylpyrrole-2,5-dicarbaldehyde**. The method proceeds through the formation of a 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate. The crucial step involves the methylation of this dithiolic precursor, followed by hydrolysis to unmask the two aldehyde functionalities. This process is reported to be highly efficient, achieving a significant overall yield.[4]

Table 1: Summary of Synthesis

Precursor Key Steps Reagents fo Hydrolysis	r Overall Yield Reference
--	------------------------------

| 2,5-bis(1,3-benzodithiol-2-yl)pyrrole | 1. Methylation2. Hydrolysis | HgO-35% aq. HBF4-DMSO | 90% |[4] |

The general workflow for this synthesis is depicted below.





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Caption: Synthetic pathway for **1-Methylpyrrole-2,5-dicarbaldehyde**.

## **Physicochemical and Structural Properties**

The solid-state structure of **1-Methylpyrrole-2,5-dicarbaldehyde** has been elucidated through X-ray crystallography. The compound crystallizes in the chiral, non-centrosymmetric orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>, which results in the two carbaldehyde groups having distinct molecular environments.[1] The crystal packing is primarily governed by carbonyl–carbonyl interactions, C—H····n(O) hydrogen bonds, and  $\pi(CO)$ ··· $\pi$  interactions.[1]

Table 2: Physicochemical and Crystallographic Data

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	[1]
Molecular Weight	137.14 g/mol	[1]
Crystal System	Orthorhombic	[1]
Space Group	P 212121	[1]
Unit Cell Dimensions	a = 4.650 Å, b = 6.457 Å, c = 22.386 Å	[1]
Cell Volume (V)	672.1 ų	[1]

| Calculated Density |  $1.355 \text{ Mg m}^{-3}$  |[1] |

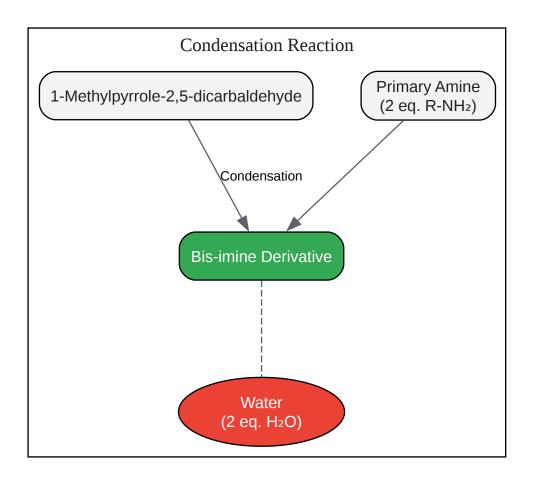
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR) and physical constants such as melting and boiling points for **1-Methylpyrrole-2,5-dicarbaldehyde** are not readily available in the cited literature.

## **Chemical Reactivity and Derivatives**

The primary sites of reactivity on **1-Methylpyrrole-2,5-dicarbaldehyde** are the two aldehyde groups at the C2 and C5 positions. These groups can readily undergo condensation reactions



with primary amines to form Schiff bases (imines). The reaction with difunctional amines can lead to the formation of macrocyclic structures or polymers. Research on related pyrrole-2,5-dicarboxaldehydes demonstrates their conversion into bis-imines upon reaction with anilines.[5] This highlights a foundational reaction for creating more complex derivatives.



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Caption: General reactivity of **1-Methylpyrrole-2,5-dicarbaldehyde** with primary amines.

# Potential Applications in Drug Discovery and Materials Science

While direct biological studies on **1-Methylpyrrole-2,5-dicarbaldehyde** are limited in the available literature, the pyrrole scaffold is a cornerstone in medicinal chemistry.[2] Derivatives of related pyrrole-2,5-diones have been investigated as promising antioxidant and anti-inflammatory agents.[3][6] Furthermore, diguanidino diaryl-pyrroles have shown potent



antifungal activity.[7] This body of research strongly suggests that **1-Methylpyrrole-2,5-dicarbaldehyde** is an excellent starting material for synthesizing novel therapeutic agents through derivatization of its aldehyde groups.

In materials science, the compound serves as a key intermediate for organic semiconductor materials.[1] The ability to form extended conjugated systems through polymerization or macrocyclization of the dicarbaldehyde makes it a target for developing new materials with tailored electronic and photophysical properties.

# Detailed Experimental Protocols Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde[4]

The synthesis is achieved via a multi-step process starting from a pyrrole precursor, which is first converted to its 2,5-bis(1,3-benzodithiol-2-yl) derivative. The protocol for the final two steps is as follows:

- Methylation of the Dithiolic Intermediate: The corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrrole is methylated at the nitrogen atom. [Note: The specific methylating agent and reaction conditions are not detailed in the abstract but would typically involve reagents like methyl iodide (MeI) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) in the presence of a base.]
- Hydrolysis to the Dicarbaldehyde: The resulting N-methylated dithiolic intermediate is subjected to hydrolysis to yield 1-methylpyrrole-2,5-dicarbaldehyde. This step is performed using a mixture of mercuric oxide (HgO), 35% aqueous tetrafluoroboric acid (HBF<sub>4</sub>), and dimethyl sulfoxide (DMSO).
- Purification: The final product is purified from the reaction mixture. The overall yield for this two-step conversion is reported to be 90%.[4]

# Reaction of Pyrrole-2,5-dicarboxaldehydes with Aniline[5]

This protocol, described for the parent N-H compound, serves as a model for the reactivity of **1-Methylpyrrole-2,5-dicarbaldehyde**.



- Reactant Mixture: Aniline (5.4 mmol) and the pyrrole-2,5-dicarboxaldehyde are added to a suitable solvent (e.g., 10 mL of benzene or a similar non-polar solvent).
- Dehydration: 4Å molecular sieves are added to the mixture to remove the water formed during the condensation.
- Reaction: The mixture is heated under reflux for 2 hours.
- Crystallization: The reaction is allowed to cool and stand at 15°C for 24 hours.
- Isolation: The precipitated bis-imine product is collected by filtration, separated from the molecular sieves, and can be further purified if necessary.

### Conclusion

**1-Methylpyrrole-2,5-dicarbaldehyde** is a synthetically accessible and highly valuable chemical intermediate. Its structural features, characterized by a stable N-methylated pyrrole core and two reactive aldehyde groups, make it an ideal precursor for a wide range of chemical transformations. Although direct biological data for the title compound is scarce, the extensive bioactivity of the pyrrole class of compounds positions it as a promising scaffold for drug discovery programs. Future research should focus on fully characterizing its spectroscopic properties, exploring its diverse reactivity to build novel molecular libraries, and evaluating the biological and material properties of its derivatives.

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